

## Application Notes and Protocols for (Rac)-Zevaquenabant Administration in Rodent Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (Rac)-Zevaquenabant |           |
| Cat. No.:            | B15609889           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of **(Rac)-Zevaquenabant**, also known as MRI-1867 or INV-101, in various rodent models of fibrosis. This peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS) has shown promise in preclinical studies for mitigating fibrotic progression.

## Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. The endocannabinoid system, particularly the CB1 receptor, has been identified as a key player in the progression of fibrosis.[1][2] Upregulation of CB1R in fibrotic tissues promotes profibrotic signaling pathways.[1][2] (Rac)-Zevaquenabant is a novel therapeutic agent designed to antagonize CB1R in peripheral tissues, thereby avoiding the neuropsychiatric side effects associated with central CB1R blockade.[3][4] Furthermore, its ability to inhibit iNOS provides a dual-pronged approach to tackling fibrotic processes.[3][4]

## **Data Presentation**



The following tables summarize the quantitative data from preclinical studies of **(Rac)-Zevaquenabant** in rodent models of pulmonary and liver fibrosis.

Table 1: (Rac)-Zevaquenabant in Bleomycin-Induced Pulmonary Fibrosis in Mice

| Parameter            | Details                                                                                           | Reference              |
|----------------------|---------------------------------------------------------------------------------------------------|------------------------|
| Animal Model         | C57BL/6 mice (6-week-old female)                                                                  | Inversago Pharma, 2022 |
| Fibrosis Induction   | Intratracheal bleomycin (3<br>mg/kg) on Day 0                                                     | Inversago Pharma, 2022 |
| Treatment Group      | (Rac)-Zevaquenabant (INV-<br>101)                                                                 | Inversago Pharma, 2022 |
| Dose                 | 10 mg/kg/day                                                                                      | Inversago Pharma, 2022 |
| Administration Route | Oral                                                                                              | Inversago Pharma, 2022 |
| Treatment Duration   | 14 days (commencing on Day 7 post-bleomycin)                                                      | Inversago Pharma, 2022 |
| Positive Control     | Nintedanib (100 mg/kg/day)                                                                        | Inversago Pharma, 2022 |
| Primary Endpoint     | Ashcroft score                                                                                    | Inversago Pharma, 2022 |
| Results              | Statistically significant reduction in Ashcroft score (1.4 ± 0.8) compared to vehicle (2.7 ± 0.6) | Inversago Pharma, 2022 |
| Other Observations   | Trend in reducing total<br>Bronchoalveolar Lavage (BAL)<br>cell count                             | Inversago Pharma, 2022 |

Table 2: **(Rac)-Zevaquenabant** (as MRI-1867) in Bleomycin-Induced Pulmonary Fibrosis in Mice (Alternative Dosing)



| Parameter            | Details                                                                                                                                                                                   | Reference         |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|
| Animal Model         | Mice                                                                                                                                                                                      | Basu et al., 2023 |
| Fibrosis Induction   | Oropharyngeal administration of bleomycin (1 U/kg)                                                                                                                                        | Basu et al., 2023 |
| Treatment Group      | (Rac)-Zevaquenabant (MRI-<br>1867)                                                                                                                                                        | Basu et al., 2023 |
| Dose                 | 0.5 mg/kg/day                                                                                                                                                                             | Basu et al., 2023 |
| Administration Route | Oropharyngeal                                                                                                                                                                             | Basu et al., 2023 |
| Treatment Start      | Day 5 post-bleomycin                                                                                                                                                                      | Basu et al., 2023 |
| Sacrifice            | Day 14                                                                                                                                                                                    | Basu et al., 2023 |
| Key Findings         | Achieved therapeutic lung concentration (~20 µM) comparable to 10 mg/kg/day intraperitoneal dose. Improved pulmonary function, reduced collagen deposition, and preserved alveolar space. | Basu et al., 2023 |

Table 3: **(Rac)-Zevaquenabant** (as MRI-1867) in Carbon Tetrachloride (CCI<sub>4</sub>)-Induced Liver Fibrosis in Mice



| Parameter            | Details                                                                       | Reference    |
|----------------------|-------------------------------------------------------------------------------|--------------|
| Animal Model         | Wild-type mice                                                                | Cinar et al. |
| Fibrosis Induction   | CCl <sub>4</sub> (1 ml/kg, intraperitoneal, twice weekly)                     | Cinar et al. |
| Treatment Group      | (Rac)-Zevaquenabant (MRI-<br>1867)                                            | Cinar et al. |
| Dose                 | 3 mg/kg/day                                                                   | Cinar et al. |
| Administration Route | Not specified, likely oral or intraperitoneal                                 | Cinar et al. |
| Treatment Duration   | 4 weeks (concomitant with CCl <sub>4</sub> )                                  | Cinar et al. |
| Endpoints            | Sirius Red staining,<br>hydroxyproline content,<br>fibrogenic gene expression | Cinar et al. |
| Results              | Mitigated liver fibrosis                                                      | Cinar et al. |

## **Experimental Protocols**

# Protocol 1: Induction of Pulmonary Fibrosis using Bleomycin (Oropharyngeal Aspiration)

This protocol describes a non-invasive method for inducing pulmonary fibrosis in mice.

#### Materials:

- Bleomycin sulfate
- Sterile, pyrogen-free saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- · Micropipette and sterile tips



· Mouse intubation platform or similar restraining device

#### Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane until a light plane of anesthesia is achieved (loss of pedal reflex).
- Positioning: Place the anesthetized mouse in a supine position on an angled board or intubation platform.
- Tongue Extension: Gently pull the tongue to the side using forceps to prevent swallowing and to expose the oropharynx.
- Bleomycin Preparation: Prepare a solution of bleomycin in sterile saline at the desired concentration (e.g., 1 U/kg body weight). The final volume for oropharyngeal administration should be between 25-50 μL.
- Administration: Using a micropipette, carefully dispense the bleomycin solution into the back of the oropharynx.
- Aspiration: Gently cover the nares to encourage the mouse to aspirate the liquid into the lungs.
- Recovery: Allow the mouse to recover from anesthesia on a warming pad. Monitor the animal until it is fully ambulatory.

# Protocol 2: Oral Administration of (Rac)-Zevaquenabant in Mice

This protocol outlines the procedure for daily oral gavage of (Rac)-Zevaquenabant.

#### Materials:

- (Rac)-Zevaquenabant
- Vehicle (e.g., corn oil, or a solution of 0.5% carboxymethylcellulose with 0.1% Tween 80 in water)



- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 ml)
- Animal scale

#### Procedure:

- Drug Preparation: Prepare a suspension of **(Rac)-Zevaquenabant** in the chosen vehicle at the desired concentration to achieve a dose of 10 mg/kg in a volume of approximately 100-200 μL per 20g mouse. Ensure the suspension is homogenous by vortexing or sonicating.
- Animal Handling: Gently restrain the mouse by the scruff of the neck to immobilize the head.
- Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the
  tongue and down the esophagus. A slight resistance will be felt as the needle passes into the
  esophagus. Do not force the needle.
- Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the drug suspension.
- Needle Removal: Gently remove the gavage needle.
- Monitoring: Return the mouse to its cage and monitor for any signs of distress.

## Protocol 3: Oropharyngeal Administration of (Rac)-Zevaquenabant in Mice

This protocol is for the local delivery of (Rac)-Zevaquenabant to the lungs.

### Materials:

- (Rac)-Zevaquenabant
- Vehicle suitable for pulmonary administration (e.g., sterile saline)
- Anesthetic (e.g., isoflurane)



- · Micropipette and sterile tips
- Mouse intubation platform or similar restraining device

### Procedure:

- Drug Preparation: Prepare a solution or fine suspension of (Rac)-Zevaquenabant in the vehicle to deliver a dose of 0.5 mg/kg in a volume of 25-50 μL.
- Anesthesia and Positioning: Follow steps 1 and 2 from Protocol 1.
- Administration: Follow steps 3, 5, and 6 from Protocol 1, using the (Rac)-Zevaquenabant preparation instead of bleomycin.
- Recovery: Follow step 7 from Protocol 1.

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page





Caption: Dual inhibitory action of **(Rac)-Zevaquenabant** on CB1R and iNOS pathways in fibrosis.

## **Experimental Workflow**





Click to download full resolution via product page



Caption: Timeline of bleomycin-induced pulmonary fibrosis model and Zevaquenabant treatment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Oropharyngeal Administration of Bleomycin in the Murine Model of Pulmonary Fibrosis [jove.com]
- 2. CB1 cannabinoid receptor antagonism: a new strategy for the treatment of liver fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for (Rac)-Zevaquenabant Administration in Rodent Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609889#rac-zevaquenabant-administration-in-rodent-fibrosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com